4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-nitrophenol
Overview
Description
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-nitrophenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-nitrophenol involves the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. It has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. Additionally, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-nitrophenol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve glucose metabolism, and enhance neuronal survival. Additionally, it has been found to exhibit anticancer properties by inducing apoptosis and inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-nitrophenol in lab experiments include its potent antioxidant and anti-inflammatory properties, its ability to modulate various signaling pathways, and its potential applications in various fields of scientific research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-nitrophenol. One of the potential directions is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Scientific Research Applications
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-6-nitrophenol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
4-bromo-2-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-6-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrN2O4/c27-19-15-20(24(30)23(16-19)29(31)32)25-28-22-14-8-7-13-21(22)26(33-25,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,25,28,30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTIGHMSUYKIQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=C(C(=CC(=C4)Br)[N+](=O)[O-])O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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